2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941905-95-9
VCID: VC7261866
InChI: InChI=1S/C22H26N2O4/c1-15(2)13-24-18-10-9-17(12-16(18)8-11-22(24)26)23-21(25)14-28-20-7-5-4-6-19(20)27-3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25)
SMILES: CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Molecular Formula: C22H26N2O4
Molecular Weight: 382.46

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

CAS No.: 941905-95-9

Cat. No.: VC7261866

Molecular Formula: C22H26N2O4

Molecular Weight: 382.46

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide - 941905-95-9

Specification

CAS No. 941905-95-9
Molecular Formula C22H26N2O4
Molecular Weight 382.46
IUPAC Name 2-(2-methoxyphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Standard InChI InChI=1S/C22H26N2O4/c1-15(2)13-24-18-10-9-17(12-16(18)8-11-22(24)26)23-21(25)14-28-20-7-5-4-6-19(20)27-3/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3,(H,23,25)
Standard InChI Key ICYSNESOUOZYBH-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC

Introduction

Key Structural Features:

  • Tetrahydroquinoline Core: The quinoline ring system is partially saturated (tetrahydro), contributing to its potential pharmacological activity.

  • Acetamide Group: The presence of an amide bond suggests potential hydrogen bonding interactions in biological systems.

  • Methoxyphenoxy Substituent: This aromatic ether group can enhance lipophilicity and influence binding properties in biological targets.

Potential Applications

Based on its structural features, this compound may exhibit various biological activities:

  • Pharmacological Potential:

    • Quinoline derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    • The methoxyphenoxy group may enhance membrane permeability and bioavailability.

    • The acetamide moiety is commonly found in compounds with enzyme inhibitory activity.

  • Molecular Docking Studies:

    • Compounds with similar structures are frequently evaluated for binding affinity to enzymes or receptors using computational methods.

    • The tetrahydroquinoline scaffold suggests potential as a ligand for kinases or other protein targets.

Synthesis Pathways

While specific synthesis data for this compound is unavailable in the provided results, its preparation might involve:

  • Step 1: Synthesis of the tetrahydroquinoline core via Povarov reaction or catalytic hydrogenation of quinoline.

  • Step 2: Introduction of the acetamide group through acylation using suitable reagents like acetyl chloride or acetic anhydride.

  • Step 3: Coupling with 2-methoxyphenol to form the methoxyphenoxy substituent via etherification reactions.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H NMR for proton environments in the aromatic and aliphatic regions.

    • 13C^{13}C NMR for carbon skeleton analysis.

  • Mass Spectrometry (MS):

    • Molecular ion peak to confirm molecular weight.

    • Fragmentation pattern to identify functional groups.

  • Infrared (IR) Spectroscopy:

    • Amide bond stretching (C=OC=O).

    • Aromatic ring vibrations.

  • X-ray Crystallography (if crystalline):

    • To determine precise molecular geometry.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC22H26N2O4C_{22}H_{26}N_2O_4
Molecular Weight~382 g/mol
Functional GroupsAmide, Ether, Aromatic Ring
SolubilityLikely soluble in organic solvents
Potential ActivityAntimicrobial, Anti-inflammatory

Future Research Directions

  • Biological Evaluation:

    • Screening for antimicrobial or anticancer activity using cell-based assays.

    • Enzyme inhibition studies to explore potential as a drug candidate.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents on the quinoline core or phenoxy group to optimize activity.

  • Computational Studies:

    • Molecular docking and dynamic simulations to predict binding modes with biological targets.

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